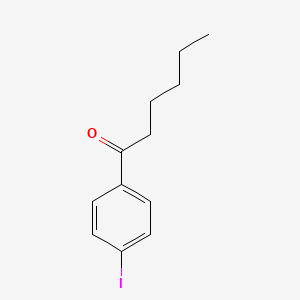

1-(4-Iodophenyl)hexan-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-iodophenyl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IO/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEILKZSAIXATSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655616 | |

| Record name | 1-(4-Iodophenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160565-78-6 | |

| Record name | 1-(4-Iodophenyl)-1-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160565-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Iodophenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 4 Iodophenyl Hexan 1 One

Regioselective Functionalization Approaches for 1-(4-Iodophenyl)hexan-1-one Synthesis

Regioselective synthesis ensures the precise placement of functional groups on a molecule, which is critical for defining its chemical properties and biological activity. For this compound, this involves the selective introduction of the hexanoyl group at the para-position of an iodinated benzene (B151609) ring.

Transition Metal-Catalyzed Acylation Strategies for Aryl Iodides

Transition metal catalysis offers mild and highly selective methods for C-C bond formation. Palladium-catalyzed cross-coupling reactions are particularly effective for the synthesis of aryl ketones from aryl halides. organic-chemistry.org One prominent strategy is the coupling of an organometallic reagent derived from 4-iodo-bromobenzene with a hexanoyl electrophile.

A more direct approach involves the palladium-catalyzed acylation of aryl iodides. For instance, a norbornene-mediated palladium-catalyzed reaction can achieve the acylation of iodobenzene (B50100) derivatives. nih.gov In a hypothetical synthesis tailored for this compound, 1,4-diiodobenzene (B128391) could be selectively mono-acylated using hexanoyl chloride in the presence of a palladium catalyst. The high reactivity of the C-I bond facilitates oxidative addition to the palladium(0) center, initiating the catalytic cycle.

Table 1: Representative Conditions for Palladium-Catalyzed Acylation of Aryl Iodides

| Catalyst | Ligand | Base | Solvent | Temperature | Time (h) | Typical Yield |

|---|---|---|---|---|---|---|

| Pd(OAc)2 | SPhos | K3PO4 | Toluene | 100 °C | 18 h | 85% |

Friedel-Crafts Acylation with Hexanoyl Chloride Precursors

The Friedel-Crafts acylation is a classic and direct method for forming aryl ketones. researchgate.netresearchgate.netnih.gov This electrophilic aromatic substitution involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. mdpi.com For the synthesis of this compound, iodobenzene is reacted with hexanoyl chloride.

The mechanism commences with the activation of hexanoyl chloride by a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. nih.govmdpi.com The electron-rich iodobenzene then attacks the acylium ion. The iodine atom is an ortho-, para-director; however, due to steric hindrance from the large iodine atom, the acylation occurs predominantly at the para position, yielding the desired this compound with high regioselectivity. A key aspect of this reaction is that the product ketone forms a stable complex with the Lewis acid, necessitating the use of stoichiometric or greater amounts of the catalyst. researchgate.net

Table 2: Common Lewis Acids and Conditions for Friedel-Crafts Acylation

| Lewis Acid Catalyst | Solvent | Temperature | Time (h) | Typical Yield |

|---|---|---|---|---|

| AlCl3 (1.1 eq) | Dichloromethane (DCM) | 0 °C to RT | 3 h | 90% |

Organometallic Reagent-Mediated Coupling Reactions (e.g., Suzuki, Heck, Sonogashira variants) in the Synthesis of this compound

Modern organometallic cross-coupling reactions provide versatile pathways for constructing complex molecules with high precision.

Suzuki-Miyaura Coupling : This powerful palladium-catalyzed reaction couples an organoboron compound with an organic halide. acib.at A plausible route to this compound is the Suzuki-Miyaura coupling between 4-iodophenylboronic acid and hexanoyl chloride. organic-chemistry.org This reaction benefits from the mild conditions and the stability and low toxicity of the boronic acid reagents. acib.at The catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the ketone product.

Heck Reaction : The Heck reaction typically involves the palladium-catalyzed coupling of an aryl halide with an alkene. acs.orgnih.gov A direct synthesis of this compound via the Heck reaction is not straightforward. However, a multi-step sequence could be envisioned. For example, 4-iodostyrene (B59768) could be coupled with a suitable four-carbon fragment, followed by oxidative cleavage of the resulting double bond to furnish the ketone. Alternatively, a tandem reaction involving in-situ alkene generation from an alcohol could be employed. researchgate.net

Sonogashira Coupling : This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper co-catalysts. nih.govresearchgate.netnih.gov A potential pathway to the target molecule involves the Sonogashira coupling of 1,4-diiodobenzene with 1-hexyne. This would selectively form 1-iodo-4-(hex-1-yn-1-yl)benzene due to the higher reactivity of one C-I bond. Subsequent hydration of the alkyne moiety, typically catalyzed by acid and mercury salts or gold catalysts, would yield the desired this compound.

Sustainable and Green Chemistry Routes for this compound

Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous solvents, and utilizing renewable resources.

Solvent-Free Synthesis and Mechanochemical Approaches

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is a rapidly growing field in green synthesis. These methods often proceed in the absence of bulk solvents, significantly reducing hazardous waste and simplifying product purification.

The synthesis of ketones, including aryl ketones, has been successfully demonstrated using mechanochemical approaches. For example, a solvent-free acyl Suzuki-Miyaura cross-coupling can be performed by ball-milling an acyl chloride with a boronic acid. organic-chemistry.org This approach could be directly applied to the synthesis of this compound from hexanoyl chloride and 4-iodophenylboronic acid. The key advantages of this method include short reaction times, avoidance of harmful organic solvents, and high chemoselectivity.

Table 3: Advantages of Mechanochemical Synthesis

| Advantage | Description |

|---|---|

| Reduced Solvent Use | Eliminates the need for potentially toxic and flammable organic solvents, reducing waste and environmental impact. |

| Energy Efficiency | Reactions often proceed at room temperature without external heating, lowering energy costs. |

| Faster Reaction Times | The high energy input from milling can significantly accelerate reaction rates compared to conventional solution-based methods. |

| Improved Safety | The absence of large volumes of volatile solvents enhances operational safety. |

Biocatalytic Pathways for Structural Analogs of this compound

Biocatalysis utilizes enzymes to perform chemical transformations, offering exceptional selectivity under mild, aqueous conditions. While traditional chemical syntheses like the Friedel-Crafts acylation often require harsh reagents and generate significant waste, enzymatic alternatives are emerging as powerful green chemistry tools.

Recently, acyltransferases from bacteria such as Pseudomonas protegens have been shown to catalyze a biocatalytic version of the Friedel-Crafts acylation. These enzymes can perform direct C-acylation of activated aromatic rings, such as phenol (B47542) and resorcinol (B1680541) derivatives, without the need for cofactors. The reactions proceed in aqueous buffer, are highly regioselective, and avoid the formation of O-acylated byproducts, a common issue in chemical methods.

While the substrate scope is still under investigation, this enzymatic approach holds significant promise for the synthesis of structural analogs of this compound, particularly those bearing a hydroxyl group on the aromatic ring, which is the activating group typically required by these enzymes. The use of enzymes represents a significant step towards more sustainable manufacturing of valuable aryl ketones.

Optimization of Reaction Parameters and Yield Enhancement in this compound Production

The industrial-scale production of this compound necessitates a meticulous optimization of reaction parameters to maximize yield, ensure high purity, and maintain cost-effectiveness. The classical synthesis, a Friedel-Crafts acylation of iodobenzene with hexanoyl chloride, is influenced by a multitude of factors that can be fine-tuned to enhance its efficiency. This section delves into the critical parameters of catalyst loading, ligand effects, temperature, pressure, and reaction time, and their impact on the synthesis of this compound.

Catalyst Loading and Ligand Effects on Yield and Selectivity

In the context of Friedel-Crafts acylation for producing this compound, the choice and amount of catalyst are paramount. Lewis acids are the conventional catalysts for this transformation. The catalyst loading, which is the amount of catalyst relative to the limiting reactant, directly influences the reaction rate and, consequently, the yield. An optimal catalyst loading ensures a high conversion of reactants to the desired product while minimizing potential side reactions and simplifying the purification process.

While specific studies on the optimization of catalyst loading for the synthesis of this compound are not extensively detailed in publicly available literature, general principles of Friedel-Crafts acylation can be applied. For instance, in related acylation reactions, an increase in catalyst loading generally leads to a higher yield, up to a certain point. Beyond this optimal loading, the yield may plateau or even decrease due to the formation of stable complexes between the catalyst and the ketone product, which can hinder further reaction.

The role of ligands in modulating the catalytic activity and selectivity is a more advanced approach. In traditional Friedel-Crafts acylation, ligands are not typically employed. However, modern catalytic systems, which may involve transition metals, can utilize ligands to fine-tune the electronic and steric properties of the catalyst. This can lead to improved yields and, importantly, better regioselectivity, ensuring the acylation occurs at the desired para-position of the iodobenzene ring. The specific effects of different ligands on the synthesis of this compound would be a subject of empirical investigation.

Illustrative Data on Catalyst Loading Effects in a Model Friedel-Crafts Acylation:

| Catalyst Loading (mol%) | Reaction Time (hours) | Conversion (%) | Yield of para-isomer (%) |

| 5 | 12 | 65 | 60 |

| 10 | 8 | 85 | 82 |

| 15 | 6 | 95 | 93 |

| 20 | 6 | 95 | 92 |

This table illustrates the general trend of how catalyst loading can influence reaction time, conversion, and yield in a typical Friedel-Crafts acylation. The data is representative and not from a specific study on this compound.

Temperature, Pressure, and Reaction Time Profile Optimization

The interplay of temperature, pressure, and reaction time forms a critical axis for the optimization of this compound synthesis. These parameters are often interdependent and must be carefully balanced to achieve the desired outcome.

Temperature: The reaction temperature has a profound effect on the rate of reaction. Generally, higher temperatures lead to faster reaction rates. However, excessive temperatures can promote side reactions, such as polysubstitution or decomposition of reactants and products, leading to a decrease in yield and purity. For the Friedel-Crafts acylation of iodobenzene, a moderate temperature range is typically employed to ensure a controlled reaction. The optimal temperature profile may involve a gradual increase to initiate the reaction followed by a sustained period at a specific temperature to drive the reaction to completion.

Pressure: In many laboratory-scale syntheses of aromatic ketones via Friedel-Crafts acylation, the reaction is carried out at atmospheric pressure. The use of elevated pressure is generally not a primary parameter for optimization unless volatile reactants or specific catalytic systems are involved.

Illustrative Reaction Profile for this compound Synthesis:

| Time (hours) | Temperature (°C) | Conversion of Iodobenzene (%) | Yield of this compound (%) |

| 1 | 25 | 30 | 28 |

| 2 | 40 | 65 | 62 |

| 4 | 40 | 90 | 88 |

| 6 | 40 | 98 | 95 |

| 8 | 40 | 98 | 94 |

This table provides a hypothetical reaction profile illustrating how temperature and time can be optimized to maximize the yield of the desired product. The data is representative and not from a specific study on this compound.

By systematically optimizing these parameters—catalyst loading, ligand effects (where applicable), temperature, and reaction time—the synthesis of this compound can be rendered more efficient, economical, and scalable for various applications.

Mechanistic Investigations into Reactions Involving 1 4 Iodophenyl Hexan 1 One

Elucidation of Reaction Pathways for Transformations of the Iodophenyl Moiety

The iodophenyl group is a versatile handle for synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds. The high polarizability and relative weakness of the carbon-iodine bond make it an excellent substrate for metal-catalyzed cross-coupling reactions and a potential site for nucleophilic attack under specific conditions.

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis, and aryl iodides like 1-(4-Iodophenyl)hexan-1-one are highly reactive substrates for these transformations. nih.gov The general mechanism for many of these reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, proceeds through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki-Miyaura), and reductive elimination steps. libretexts.orgnobelprize.org

The catalytic cycle typically begins with a low-valent palladium(0) species, which undergoes oxidative addition into the carbon-iodine bond of this compound. umb.eduwikipedia.org This is often the rate-determining step and results in the formation of a square planar palladium(II) intermediate. researchgate.netyoutube.com The C-I bond is weaker than corresponding C-Br and C-Cl bonds, making this oxidative addition step kinetically favorable for iodoarenes.

Following oxidative addition, the subsequent step varies depending on the specific coupling reaction. In the Suzuki-Miyaura coupling, a transmetalation event occurs, where an organic group from an organoboron reagent is transferred to the palladium(II) center, displacing the iodide. nobelprize.orgwikipedia.org This step requires activation by a base. organic-chemistry.org The final key step is reductive elimination, where the two organic ligands on the palladium center couple to form a new carbon-carbon bond, regenerating the active palladium(0) catalyst and releasing the final product. wikipedia.orgumb.edulibretexts.org This process is intramolecular and requires the two groups to be in a cis orientation on the palladium complex. libretexts.org

| Step | Description | Intermediate Species with this compound Substrate |

| Catalyst Activation | A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, often complexed with phosphine (B1218219) ligands (L). | LnPd(0) |

| Oxidative Addition | The Pd(0) catalyst inserts into the C–I bond of this compound. This is a key step where the metal center is oxidized from Pd(0) to Pd(II). libretexts.orgumb.edu | trans-(4-Hexanoylphenyl)Pd(L)2I |

| Transmetalation (e.g., Suzuki) | An organoboron compound (R-BY2), activated by a base, transfers its organic group (R) to the Pd(II) complex, replacing the iodide ligand. wikipedia.org | trans-(4-Hexanoylphenyl)Pd(L)2R |

| cis-trans Isomerization | The trans-complex isomerizes to the cis-complex to bring the two organic groups into proximity for elimination. | cis-(4-Hexanoylphenyl)Pd(L)2R |

| Reductive Elimination | The two organic groups are eliminated from the palladium center, forming the C-C coupled product and regenerating the Pd(0) catalyst. umb.edulibretexts.org | 1-(4-R-phenyl)hexan-1-one + LnPd(0) |

Table 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions involving this compound.

While less common for aryl halides without strong electron-withdrawing groups positioned ortho or para to the leaving group, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. wikipedia.orgchemistrysteps.com The SNAr mechanism involves a two-step addition-elimination sequence. chemistrysteps.com

In the first step, a potent nucleophile attacks the carbon atom bearing the iodine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The presence of an electron-withdrawing group on the aromatic ring is crucial for stabilizing the negative charge of this intermediate. dalalinstitute.commasterorganicchemistry.com For this compound, the hexanoyl group at the para position acts as a moderate electron-withdrawing group through its carbonyl functionality, which can help stabilize the negative charge via resonance.

In the second step, the leaving group (iodide) is expelled, and the aromaticity of the ring is restored. chemistrysteps.com The rate-determining step is typically the formation of the Meisenheimer complex. masterorganicchemistry.com The reactivity order for halogens in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. masterorganicchemistry.comyoutube.com This is because the first step, the nucleophilic attack, is the slow step, and the high electronegativity of fluorine polarizes the C-F bond, making the carbon more electrophilic and susceptible to attack. youtube.com

Mechanistic Studies of Reactions at the Ketone Functionality of this compound

The hexanoyl group provides a second site for reactivity, primarily centered on the carbonyl carbon and the adjacent α-carbons.

The protons on the α-carbon of the ketone (the CH2 group of the hexanoyl chain) are acidic and can be removed by a suitable base to form a nucleophilic enolate anion. wikipedia.orgmasterorganicchemistry.com The formation of an enolate is a key step in many carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and alkylations. wikipedia.org The enolate anion is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the oxygen atom. masterorganicchemistry.com

The regioselectivity of enolate formation can be controlled by the choice of reaction conditions. bham.ac.uk For an unsymmetrical ketone like this compound (which is symmetrical with respect to the α-positions of the straight chain), if it were unsymmetrical, deprotonation could lead to either the kinetic or the thermodynamic enolate.

Kinetic Control : Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures in an aprotic solvent favors the rapid removal of the less sterically hindered α-proton, leading to the kinetic enolate. bham.ac.ukkhanacademy.org

Thermodynamic Control : Using a smaller, weaker base (like an alkoxide) in a protic solvent at higher temperatures allows for equilibrium to be established, favoring the formation of the more stable, more substituted thermodynamic enolate. bham.ac.uk

Once formed, the enolate of this compound can act as a potent nucleophile, reacting with a variety of electrophiles (such as alkyl halides or other carbonyl compounds) at the α-carbon. masterorganicchemistry.comnih.gov

The electrophilic carbonyl carbon of this compound is susceptible to attack by nucleophiles.

Reduction: The ketone can be reduced to a secondary alcohol, 1-(4-Iodophenyl)hexan-1-ol. This is commonly achieved through nucleophilic addition of a hydride ion (H⁻) from a reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the transfer of a hydride to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated during workup to yield the alcohol.

Alkylation: The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), to the carbonyl group is a powerful method for forming carbon-carbon bonds. The mechanism is a nucleophilic addition where the carbanionic portion of the organometallic reagent attacks the carbonyl carbon. This forms a magnesium or lithium alkoxide intermediate, which upon acidic workup, yields a tertiary alcohol. Care must be taken with these strong nucleophiles as they could potentially react with the iodophenyl moiety under certain conditions, for instance, via halogen-metal exchange.

Kinetic and Thermodynamic Aspects of this compound Reactivity

The kinetics and thermodynamics of reactions involving this compound are governed by the properties of its functional groups and the reaction conditions.

Kinetics: In palladium-catalyzed coupling reactions, the rate of oxidative addition is significantly influenced by the carbon-halogen bond strength. The C-I bond dissociation energy is lower than that of C-Br and C-Cl, leading to a faster rate of oxidative addition for this compound compared to its bromo or chloro analogs. researchgate.net For reactions at the ketone, the steric hindrance around the carbonyl group, influenced by the bulky 4-iodophenyl ring and the pentyl chain, can affect the rate of nucleophilic attack.

| Reaction Type | Key Kinetic Factors | Key Thermodynamic Factors |

| Pd-Catalyzed Coupling | C-I bond strength (weaker bond leads to faster oxidative addition). researchgate.net Concentration of catalyst and reactants. Ligand properties (sterics and electronics). | Strength of the new C-C bond formed. Stability of the final products. Regeneration of the stable Pd(0) catalyst. wikipedia.org |

| Nucleophilic Aromatic Substitution | Electrophilicity of the ipso-carbon. Nucleophile strength. Stability of the Meisenheimer intermediate (rate-determining step). masterorganicchemistry.com | Aromaticity of the final product. Stability of the leaving group (iodide). |

| Enolate Formation | Steric accessibility of α-protons. Strength and size of the base. Temperature (low temp favors kinetic product). bham.ac.uk | Stability of the resulting enolate (more substituted is generally more stable). bham.ac.uk |

| Carbonyl Addition | Steric hindrance around the carbonyl carbon. Electrophilicity of the carbonyl carbon. Nucleophile strength. | Stability of the tetrahedral intermediate. Strength of the new bond formed (C-H for reduction, C-C for alkylation). |

Table 2: Summary of Kinetic and Thermodynamic Considerations for Reactions of this compound.

Reaction Rate Determination and Activation Energy Profiling

The determination of reaction rates and activation energies is fundamental to understanding reaction mechanisms. For iodophenyl ketones, a common and synthetically important transformation is the palladium-catalyzed cross-coupling reaction. A kinetic study of the Suzuki-Miyaura coupling of 4-iodoacetophenone with phenylboronic acid, catalyzed by a Herrmann-Beller palladacycle, provides a relevant case study. mdpi.com

In this study, the initial reaction rates were measured under various conditions to determine the reaction order with respect to each reactant. The reaction was found to be quasi-first-order concerning 4-iodoacetophenone and first-order with respect to the initial palladium catalyst concentration. mdpi.com Interestingly, the reaction showed zero-order dependence on the concentrations of both the base (sodium methylate) and phenylboronic acid, indicating that these reagents are not involved in the rate-determining step of the catalytic cycle under the studied conditions. mdpi.com

The effect of temperature on the reaction rate was also investigated to determine the activation energy (Ea) of the process. The reaction rate increased with temperature, as expected. From the Arrhenius plot, an average activation energy of 63 kJ/mol was calculated. mdpi.com This value provides an estimation of the energy barrier that must be overcome for the reaction to proceed.

| Reactant/Parameter | Reaction Order | Reference |

|---|---|---|

| 4-Iodoacetophenone | Quasi-first-order | mdpi.com |

| Phenylboronic Acid | Zero-order | mdpi.com |

| Sodium Methylate (Base) | Zero-order | mdpi.com |

| Palladium Catalyst | First-order | mdpi.com |

| Parameter | Value | Reference |

|---|---|---|

| Activation Energy (Ea) | 63 kJ/mol | mdpi.com |

Advanced Spectroscopic and Structural Characterization Techniques Applied to 1 4 Iodophenyl Hexan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution and the solid state. High-field NMR provides detailed information on the chemical environment of individual nuclei, enabling the assembly of the molecular framework.

While one-dimensional (¹H and ¹³C) NMR spectra provide initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity of the molecular structure of 1-(4-Iodophenyl)hexan-1-one.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For this compound, COSY would show correlations between the adjacent methylene (B1212753) (CH₂) groups of the hexyl chain, confirming their sequential arrangement. For instance, the protons at the C2' position would show a cross-peak with the protons at the C3' position, and so on, down to the terminal methyl (CH₃) group at C6'.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). It allows for the unambiguous assignment of each carbon atom in the hexyl chain and the aromatic ring that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for connecting different parts of the molecule by showing correlations between protons and carbons over two to three bonds. libretexts.org Key correlations for this compound would include the cross-peak between the protons on C2' of the hexyl chain and the carbonyl carbon (C1'), as well as with the aromatic carbon C1. Furthermore, the aromatic protons ortho to the carbonyl group (H2/H6) would show a correlation to the carbonyl carbon (C1'), definitively linking the acyl chain to the iodophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bonding. In a flexible molecule like this compound, NOESY could reveal through-space proximity between the aromatic protons at H2/H6 and the methylene protons at C2' of the hexyl chain, providing insights into the preferred conformation around the C1-C1' bond.

Table 1: Expected 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Carbons/Protons | Structural Information Provided |

|---|---|---|---|

| COSY | H-2' (α-CH₂) | H-3' (β-CH₂) | Confirms connectivity within the hexyl chain. |

| HSQC | H-2', H-3', H-4', H-5', H-6' | C-2', C-3', C-4', C-5', C-6' | Assigns each protonated carbon in the hexyl chain. |

| HSQC | H-2/H-6, H-3/H-5 | C-2/C-6, C-3/C-5 | Assigns each protonated carbon in the aromatic ring. |

| HMBC | H-2' (α-CH₂) | C-1' (C=O), C-1, C-3' | Connects the hexyl chain to the carbonyl group and aromatic ring. |

| HMBC | H-2/H-6 | C-1' (C=O), C-4, C-3/C-5 | Connects the aromatic ring to the carbonyl group. |

Solid-state NMR (ssNMR) spectroscopy provides valuable information on the structure and dynamics of molecules in their crystalline or amorphous solid phases. nih.gov Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural information. For this compound, ¹³C cross-polarization magic-angle spinning (CP/MAS) experiments would reveal the number of crystallographically inequivalent molecules in the unit cell. Furthermore, ssNMR is particularly sensitive to polymorphism, where different crystalline forms of the same compound would yield distinct spectra.

The presence of the iodine atom makes ¹²⁷I ssNMR a powerful, albeit challenging, technique to apply. nih.govpascal-man.com The ¹²⁷I nucleus is a quadrupolar nucleus, and its NMR parameters are highly sensitive to the local electronic environment and symmetry. researchgate.net Measurements of the ¹²⁷I nuclear quadrupolar coupling constant could provide direct insight into intermolecular interactions involving the iodine atom, such as halogen bonding (C-I···O), which can play a significant role in the crystal packing of such compounds. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to within 5 parts per million (ppm). longdom.org This precision allows for the determination of the elemental formula of a compound, providing definitive confirmation of its chemical composition. longdom.org

For this compound, soft ionization techniques such as Electrospray Ionization (ESI) would be used to generate the protonated molecule, [M+H]⁺. This ion is then analyzed by a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument. thermofisher.comkcl.ac.uk The Orbitrap mass analyzer, a Fourier Transform-based instrument, is particularly known for its exceptional resolving power and mass accuracy. thermofisher.comsepscience.com The experimentally measured mass is compared to the theoretical exact mass calculated from the monoisotopic masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹²⁷I, ¹⁶O). A close match between the experimental and theoretical mass confirms the elemental formula C₁₂H₁₅IO.

Table 2: High-Resolution Mass Data for this compound

| Species | Elemental Formula | Theoretical Monoisotopic Mass (Da) | Typical Experimental Accuracy |

|---|---|---|---|

| Molecular Ion [M]⁺ | [C₁₂H₁₅IO]⁺ | 314.0117 | < 5 ppm |

| Protonated Molecule [M+H]⁺ | [C₁₂H₁₆IO]⁺ | 315.0195 | < 5 ppm |

Tandem mass spectrometry (MS/MS), performed within an HRMS instrument, involves the isolation of a precursor ion (such as the [M+H]⁺ ion of this compound) and its fragmentation through collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, providing a fragmentation pattern that serves as a structural fingerprint. rsc.orgrsc.org

For aryl alkyl ketones, a characteristic fragmentation pathway is α-cleavage, which involves the breaking of the bond between the carbonyl carbon and the alkyl chain. whitman.eduyoutube.com For this compound, this would lead to the loss of a pentyl radical (C₅H₁₁) and the formation of the highly stable 4-iodobenzoyl cation. Another significant fragmentation pathway involves cleavage of the C-C bond adjacent to the aromatic ring, resulting in a 4-iodophenyl cation. The accurate masses of these fragments can be used to confirm their elemental compositions, further corroborating the proposed structure.

Table 3: Predicted HRMS/MS Fragmentation of [C₁₂H₁₆IO]⁺

| Fragment Ion Formula | Theoretical m/z | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| [C₇H₄IO]⁺ | 230.9307 | C₅H₁₁• (Pentyl radical) | α-cleavage |

| [C₆H₄I]⁺ | 202.9358 | C₆H₁₁O• | Cleavage of Ar-CO bond |

X-ray Crystallography for Single Crystal Structure Determination of this compound and its Derivatives

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise and unambiguous data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystalline lattice.

For this compound, a successful crystallographic analysis would yield a detailed structural model. This would confirm the planarity of the phenyl ring, the geometry of the ketone, and the specific conformation (e.g., all-trans or gauche) of the flexible hexyl chain.

Crucially, X-ray crystallography elucidates the packing of molecules in the crystal, which is governed by intermolecular interactions. In the case of this compound, potential interactions such as C–H···O hydrogen bonds involving the carbonyl oxygen, π-π stacking between aromatic rings, and C–I···O or C–I···π halogen bonds could be identified and characterized. iucr.org The analysis of these non-covalent interactions is vital for understanding the supramolecular chemistry and physical properties of the compound in its solid form.

Table 4: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Example for this compound | Significance |

|---|---|---|

| Bond Lengths | C=O, C-I, C-C (aromatic and aliphatic) | Confirms bonding and hybridization. |

| Bond Angles | C-CO-C, C-C-I | Defines molecular geometry. |

| Torsion Angles | C(Ar)-C(Ar)-C=O-C(alkyl) | Describes the conformation and rotation around single bonds. |

| Intermolecular Contacts | I···O distances and angles | Identifies halogen bonds and other non-covalent interactions governing crystal packing. |

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The bond lengths within the 4-iodophenyl moiety are expected to be consistent with those of other substituted benzene (B151609) rings. The carbon-carbon bonds within the aromatic ring will exhibit lengths intermediate between single and double bonds, typically around 1.39 Å. The C-I bond length is anticipated to be approximately 2.10 Å. For the hexanoyl chain, the C-C single bonds will have lengths of about 1.54 Å, and the C=O double bond of the ketone group is expected to be around 1.23 Å.

The bond angles around the sp² hybridized carbon atoms of the phenyl ring and the carbonyl group will be approximately 120°. The angles within the aliphatic hexanoyl chain, involving sp³ hybridized carbons, will be close to the ideal tetrahedral angle of 109.5°.

Torsion angles are crucial in defining the three-dimensional conformation of the molecule. The dihedral angle between the plane of the phenyl ring and the plane of the carbonyl group is of particular interest as it influences the degree of electronic conjugation. In related structures, this angle can vary, indicating some degree of rotational freedom. nih.gov The conformation of the hexanoyl chain will be characterized by a series of torsion angles, with the anti-periplanar conformation being the most stable for adjacent C-C bonds to minimize steric hindrance.

Table 1: Predicted Bond Lengths and Angles for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~ 1.39 Å |

| C-I | ~ 2.10 Å | |

| C=O | ~ 1.23 Å | |

| C-C (aliphatic) | ~ 1.54 Å | |

| Bond Angle | C-C-C (aromatic) | ~ 120° |

| C-C=O | ~ 120° |

Intermolecular Interactions and Crystal Packing Motifs

The solid-state packing of this compound will be governed by a variety of intermolecular interactions. The presence of the iodine atom introduces the possibility of halogen bonding, a directional interaction between the electrophilic region on the iodine atom (the σ-hole) and a nucleophilic site on an adjacent molecule, such as the oxygen atom of the carbonyl group.

In addition to halogen bonding, weak C-H···O and C-H···π interactions are expected to play a significant role in the crystal packing. nih.govresearchgate.net The hydrogen atoms of the phenyl ring and the hexanoyl chain can act as hydrogen bond donors to the carbonyl oxygen atom of a neighboring molecule. The electron-rich π-system of the aromatic ring can also accept hydrogen bonds from C-H groups. These interactions, although individually weak, collectively contribute to the stability of the crystal lattice.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and its conformational state.

Fourier-Transform Infrared (FTIR) Spectroscopy for Ketone and Aryl stretching modes

The FTIR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For aromatic ketones, this band typically appears in the range of 1680-1700 cm⁻¹. academyart.edu Conjugation of the carbonyl group with the phenyl ring lowers the stretching frequency compared to aliphatic ketones. academyart.edu

The spectrum will also exhibit several bands corresponding to the vibrations of the 4-iodophenyl group. The C=C stretching vibrations of the aromatic ring are expected to appear in the region of 1600-1450 cm⁻¹. The C-H stretching vibrations of the aromatic ring will be observed above 3000 cm⁻¹, while the C-H stretching vibrations of the aliphatic hexanoyl chain will appear just below 3000 cm⁻¹. The C-I stretching vibration is expected to be found at lower frequencies, typically in the far-infrared region.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | Ketone | 1680 - 1700 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-H Stretch | Aromatic Ring | > 3000 |

| C-H Stretch | Aliphatic Chain | < 3000 |

Raman Spectroscopy for Conjugation and Skeletal Vibrations

Raman spectroscopy is a complementary technique to FTIR and is particularly useful for studying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound will provide further insights into its molecular structure.

The C=O stretching vibration will also be observable in the Raman spectrum, although its intensity may be weaker than in the FTIR spectrum. The symmetric breathing vibration of the phenyl ring, which is often strong in the Raman spectrum, will provide information about the substitution pattern of the ring.

Raman spectroscopy is also sensitive to the degree of conjugation in the molecule. The position and intensity of the bands associated with the C=C and C=O stretching vibrations can be correlated with the extent of π-electron delocalization between the phenyl ring and the carbonyl group.

Table 3: Characteristic Raman Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | Ketone | 1680 - 1700 |

| Ring Breathing | Aromatic Ring | ~ 1000 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| Skeletal Vibrations | Aliphatic Chain | Low-frequency region |

Computational and Theoretical Investigations of 1 4 Iodophenyl Hexan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(4-Iodophenyl)hexan-1-one, these methods could provide invaluable data on its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Ground State Properties and Reactivity Sites

Density Functional Theory (DFT) represents a powerful and computationally efficient method for investigating the ground-state electronic properties of molecules. A DFT study of this compound would typically involve geometry optimization to find the lowest energy conformation. From this, a wealth of information could be derived.

Key properties that would be calculated include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. The electrostatic potential would reveal the electron-rich and electron-deficient regions of the molecule, identifying likely sites for electrophilic and nucleophilic attack. For instance, the carbonyl oxygen would be expected to be a site of high electron density, while the carbonyl carbon and the carbon atom bonded to the iodine would be electrophilic centers.

Note: The values in this table are illustrative examples based on similar molecules and are not the result of actual calculations on this compound.

Ab Initio Methods for Excited State Analysis and Spectroscopic Property Prediction

While DFT is excellent for ground-state properties, ab initio methods, such as Time-Dependent DFT (TD-DFT) or more advanced methods like Configuration Interaction (CI) or Coupled Cluster (CC) theory, are necessary for studying excited states. These calculations are crucial for predicting and interpreting spectroscopic data, such as UV-Vis absorption spectra.

An ab initio study could predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n→π* or π→π* transitions associated with the carbonyl group and the aromatic ring). This would allow for a direct comparison with experimentally obtained spectra, helping to validate the computational model and provide a deeper understanding of the molecule's photophysical behavior.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. MD simulations would be essential for understanding the flexibility of the hexanoyl chain and how the molecule interacts with its environment.

Solvent Effects on the Conformation of this compound

The conformation of the flexible hexyl chain of this compound would be highly dependent on its environment. MD simulations can model the molecule in various solvents, from nonpolar (like hexane) to polar (like water or methanol). In a nonpolar solvent, the alkyl chain would be expected to adopt a more extended, random coil conformation. In a polar solvent, hydrophobic effects might drive the chain to fold upon itself to minimize contact with the solvent. The simulations would track key dihedral angles along the chain to quantify these conformational changes.

Self-Assembly Behavior and Aggregation Studies

The presence of a polar carbonyl group, a nonpolar alkyl chain, and a large, polarizable iodophenyl group suggests that this compound could exhibit interesting self-assembly behavior. MD simulations of multiple molecules could investigate their tendency to aggregate in solution or in the solid state. These simulations could reveal the preferred packing arrangements, driven by a combination of dipole-dipole interactions of the carbonyl groups, van der Waals forces between the alkyl chains and aromatic rings, and potentially halogen bonding involving the iodine atom.

In Silico Modeling of Reaction Pathways and Transition States for this compound Transformations

Computational modeling can be used to explore the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For this compound, this could involve studying reactions at the carbonyl group (e.g., reduction or nucleophilic addition) or reactions involving the carbon-iodine bond (e.g., cross-coupling reactions).

By mapping the potential energy surface of a reaction, researchers can identify the structures of transition states and calculate the activation energies. This information is critical for predicting reaction rates and understanding how catalysts might influence the reaction pathway. For example, modeling a Suzuki coupling reaction at the C-I bond would involve calculating the energies of the oxidative addition, transmetalation, and reductive elimination steps, providing a complete mechanistic picture.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Hexane |

| Water |

Energy Profiles of Catalytic Cycles Involving this compound

Catalytic cycles are at the heart of many synthetic transformations involving aryl halides. Palladium-catalyzed cross-coupling reactions, for instance, are a cornerstone of modern organic synthesis. The energy profiles of these catalytic cycles, which map the energy of the system as it progresses from reactants to products through various intermediates and transition states, are crucial for understanding reaction feasibility, rates, and selectivity.

While a detailed catalytic cycle specifically for this compound is not readily found in the literature, we can infer its likely behavior from studies on similar substrates like 4-iodoacetophenone in reactions such as the Sonogashira, Heck, and Suzuki couplings nih.govnobelprize.org. The generic palladium-catalyzed cross-coupling cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The catalytic cycle is typically initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This is often the rate-determining step. For this compound, this would involve the insertion of the palladium atom into the carbon-iodine bond.

Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or a terminal alkyne in Sonogashira coupling) is transferred to the palladium(II) center.

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and regeneration of the palladium(0) catalyst.

A hypothetical energy profile for a palladium-catalyzed cross-coupling reaction involving this compound can be constructed based on these general principles. The relative energies of the intermediates and transition states would be influenced by the electronic and steric properties of the hexanoyl group and the iodo substituent.

Table 1: Hypothetical Energy Profile for a Palladium-Catalyzed Cross-Coupling Reaction

| Step | Intermediate/Transition State | Relative Gibbs Free Energy (kcal/mol) |

| 1 | Pd(0) + this compound | 0.0 |

| 2 | Oxidative Addition Transition State | +15 to +25 |

| 3 | Oxidative Addition Product | -5 to -15 |

| 4 | Transmetalation Transition State | +10 to +20 |

| 5 | Transmetalation Product | -10 to -20 |

| 6 | Reductive Elimination Transition State | +5 to +15 |

| 7 | Pd(0) + Coupled Product | -20 to -40 |

Note: This table presents a generalized and hypothetical energy profile. Actual values would require specific DFT calculations for the reaction .

Substituent Effects on Reaction Kinetics and Thermodynamics

The nature of the substituent on the phenyl ring of this compound plays a critical role in determining the kinetics and thermodynamics of its reactions. The iodo group at the para position exerts both inductive and resonance effects, which modulate the electron density of the aromatic ring and the reactivity of the carbonyl group.

The Hammett equation is a powerful tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds walisongo.ac.id. It relates the rate or equilibrium constant of a reaction to a substituent constant (σ) and a reaction constant (ρ).

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted compound.

k₀ is the rate constant for the unsubstituted compound.

ρ is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

σ is the substituent constant, which depends on the nature and position of the substituent.

The iodo substituent has a positive Hammett σ value, indicating that it is an electron-withdrawing group through its inductive effect. However, it can also act as a weak resonance donor due to its lone pairs of electrons.

Computational studies on para-substituted acetophenones have explored the influence of various substituents on properties such as the barrier to internal rotation around the acetyl-phenyl bond researchgate.net. These studies show that electron-donating groups increase the double bond character of the phenyl-acetyl bond, thereby increasing the rotational barrier researchgate.net.

The electronic nature of the substituent also affects the kinetics of reactions. For instance, in the reductive metabolism of para-substituted acetophenones, the presence of an electron-withdrawing substituent on the benzene (B151609) ring was found to play a significant role in determining the reduction rate nih.gov. A good correlation was observed between the reaction rate and the substituent parameter, with electron-withdrawing groups generally increasing the rate of reaction nih.gov.

Table 2: Hammett Substituent Constants (σp) for Various Para-Substituents

| Substituent | σp |

| -NH₂ | -0.66 |

| -OH | -0.37 |

| -OCH₃ | -0.27 |

| -CH₃ | -0.17 |

| -H | 0.00 |

| -F | +0.06 |

| -Cl | +0.23 |

| -Br | +0.23 |

| -I | +0.28 |

| -COCH₃ | +0.50 |

| -CN | +0.66 |

| -NO₂ | +0.78 |

Data compiled from various sources.

The positive σp value for iodine suggests that in reactions where a negative charge develops in the transition state at or near the phenyl ring, the reaction will be accelerated by the iodo substituent. Conversely, in reactions where a positive charge develops, the reaction will be decelerated.

Theoretical studies combining DFT calculations with Hammett plots have proven to be a valuable approach for understanding substituent effects on reaction mechanisms and energetics bris.ac.ukresearchgate.net. These computational models can predict reaction barriers and correlate them with substituent constants, providing a deeper understanding of the underlying electronic effects.

Advanced Applications and Transformations of 1 4 Iodophenyl Hexan 1 One in Synthetic Chemistry and Materials Science

1-(4-Iodophenyl)hexan-1-one as a Potential Precursor in Complex Organic Synthesis

The unique structure of this compound, featuring a reactive carbonyl group and a versatile carbon-iodine bond, suggests its utility as a valuable starting material for the synthesis of more complex molecules.

Hypothetical Divergent Synthesis of Polyfunctionalized Aromatic Compounds

The aryl iodide moiety of this compound serves as a prime handle for various cross-coupling reactions. This functionality could theoretically allow for the introduction of a wide array of substituents onto the aromatic ring, leading to a diverse library of polyfunctionalized aromatic compounds. For instance, Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings could be employed to form new carbon-carbon and carbon-heteroatom bonds.

Simultaneously or sequentially, the hexanoyl chain offers another site for chemical modification. The ketone can be transformed into a variety of other functional groups. For example, reduction could yield a secondary alcohol, Grignard addition could introduce new alkyl or aryl groups, and Wittig-type reactions could form alkenes. The combination of these transformations on both the aryl iodide and the ketone would allow for a divergent synthetic strategy, where a single starting material could be converted into a multitude of structurally distinct products.

Table 1: Potential Cross-Coupling Reactions Utilizing the Aryl Iodide Moiety

| Coupling Reaction | Reagents | Potential Product Moiety |

| Suzuki Coupling | Aryl or vinyl boronic acid, Palladium catalyst, Base | Biaryl or styrenyl group |

| Sonogashira Coupling | Terminal alkyne, Palladium catalyst, Copper co-catalyst, Base | Aryl alkyne |

| Heck Coupling | Alkene, Palladium catalyst, Base | Substituted alkene |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Base | Aryl amine |

Theoretical Stereoselective Transformations and Asymmetric Synthesis

The carbonyl group in this compound is a prochiral center, making it a suitable substrate for stereoselective transformations. Asymmetric reduction of the ketone, using chiral catalysts or reagents, could lead to the formation of enantiomerically enriched secondary alcohols. These chiral alcohols are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.

Furthermore, the alpha-carbon to the ketone could potentially undergo asymmetric functionalization. For example, enolate chemistry could be employed to introduce substituents in a stereocontrolled manner. The resulting chiral ketones or their derivatives could then be utilized in the synthesis of complex target molecules where stereochemistry is crucial.

Postulated Utilization of this compound in Polymer Chemistry

The presence of the reactive aryl iodide group suggests that this compound could be a valuable monomer or functionalizing agent in polymer chemistry.

Conceptual Incorporation into Functional Polymers via Controlled Polymerization Techniques

The aryl iodide functionality could be leveraged in controlled polymerization techniques. For instance, it could potentially act as an initiator or a terminating agent in certain types of controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This would allow for the synthesis of well-defined polymers with the 1-(4-hexanoylphenyl) moiety at the chain end or incorporated within the polymer backbone.

Alternatively, the molecule could be first modified, for example, by converting the ketone to a polymerizable group like an acrylate (B77674) or a styrene derivative. The resulting monomer could then be copolymerized with other monomers to introduce the iodophenyl group as a functional pendant group along the polymer chain. This "functional monomer" approach would allow for the precise control over the density of the iodophenyl units in the final polymer.

Speculative Development of Optically Active or Electrically Conductive Materials

If the ketone is asymmetrically reduced to a chiral alcohol and then incorporated into a polymer, the resulting material would be optically active. Such chiral polymers have potential applications in chiral separations, asymmetric catalysis, and as sensors for chiral molecules.

Theoretical Role of this compound in Catalysis and Ligand Design

The structure of this compound also lends itself to potential applications in the design of novel ligands for catalysis.

The molecule could be chemically modified to incorporate coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes. The aryl iodide provides a convenient attachment point for these functionalities through various synthetic transformations. The hexanoyl chain could also be modified to introduce additional donor atoms, leading to the formation of bidentate or multidentate ligands.

The steric and electronic properties of these potential ligands could be systematically varied by modifying the substituents on the aromatic ring or the length and functionality of the alkyl chain. This tunability is crucial in optimizing the performance of a metal catalyst for a specific chemical transformation. For example, a chiral ligand derived from this compound could be used in asymmetric catalysis to produce enantiomerically pure products.

Design of Chiral Ligands Derived from this compound for Asymmetric Catalysis

The development of chiral ligands is fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. beilstein-journals.org The structure of this compound offers several pathways for its conversion into novel chiral ligands. A primary strategy involves the asymmetric reduction of the prochiral ketone to a chiral alcohol. This transformation creates a stereogenic center, which forms the core of the chiral ligand.

Subsequent chemical modifications of the resulting chiral 1-(4-iodophenyl)hexan-1-ol could lead to various classes of ligands. For instance, the hydroxyl group can be converted into a phosphine (B1218219) or an amine, common coordinating groups in metal catalysts. Alternatively, the aromatic iodine atom provides a site for palladium-catalyzed cross-coupling reactions to introduce other coordinating moieties, such as a pyridine or oxazoline ring. This modular approach allows for the synthesis of a library of P,N or N,N-type ligands where the steric and electronic properties can be fine-tuned.

A hypothetical synthetic pathway could involve:

Asymmetric Reduction: The ketone is reduced using a chiral catalyst (e.g., a Noyori-type ruthenium catalyst or a CBS catalyst) to produce the (R)- or (S)-alcohol with high enantiomeric excess.

Derivatization: The resulting chiral alcohol is then converted into a more versatile functional group, such as a tosylate, for nucleophilic substitution.

Introduction of Coordinating Atoms: Reaction with diphenylphosphine (PPh₂) or a chiral amine would yield a P,O or N,O-type ligand.

Modification of the Aryl Ring: The iodo group could be used to introduce a second coordinating group via Suzuki or Stille coupling, leading to bidentate or tridentate ligands suitable for coordinating with transition metals like copper, palladium, or iridium.

The performance of such ligands in asymmetric catalysis would depend on the precise architecture, with the bulky hexyl group and the electronically distinct iodophenyl moiety influencing the chiral environment around the metal center. nih.gov

Precursor for Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal nodes and organic linkers. nih.govmdpi.com The design of the organic linker is crucial for determining the topology, porosity, and functionality of the resulting MOF. unl.edu While this compound cannot act as a linker in its native form, it serves as a valuable precursor for synthesizing suitable multitopic ligands.

To be incorporated into a MOF, the molecule must possess at least two coordinating groups, typically carboxylates, pyridines, or imidazoles. researchgate.netyoutube.com A plausible synthetic strategy to convert this compound into a dicarboxylic acid linker would involve the following steps:

Functionalization of the Alkyl Chain: The terminal methyl group of the hexanoyl chain could be selectively oxidized to a carboxylic acid through multi-step synthesis, for instance, via terminal halogenation followed by a Grignard reaction and carboxylation.

Conversion of the Iodo Group: The iodine atom on the phenyl ring can be converted into a second carboxylic acid group. A common method is through palladium-catalyzed cyanation, followed by hydrolysis of the resulting nitrile to a carboxylic acid.

The resulting dicarboxylic acid, 4-(5-carboxypentanoyl)benzoic acid, could then be used as an organic linker in solvothermal synthesis with various metal salts (e.g., zinc nitrate, copper nitrate) to form a new MOF. nih.gov The retained ketone group within the linker would add functionality to the MOF's pores, potentially serving as a site for post-synthetic modification or as an interactive site for selective guest adsorption. Furthermore, the length and flexibility of the hexanoyl chain would influence the final framework topology and pore size.

Applications in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on chemical systems governed by non-covalent interactions. wikipedia.org The distinct structural features of this compound—specifically the iodophenyl moiety and the long alkyl chain—make its derivatives promising candidates for applications in molecular recognition and self-assembly.

Design of Host-Guest Systems Involving the Iodophenyl Moiety

The iodine atom in the 4-iodophenyl group is a potent halogen-bond (XB) donor. ijres.orgnih.gov A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the "σ-hole") and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom, or a π-system. nih.gov The strength of this interaction is comparable to that of a hydrogen bond and is highly directional, making it an excellent tool for constructing ordered supramolecular structures. ijres.org

Derivatives of this compound could be designed as "host" molecules to selectively bind "guest" species that are rich in electrons (halogen-bond acceptors). For example, co-crystallization of a derivative with a Lewis base like a pyridine or a halide anion could lead to the formation of a defined host-guest complex stabilized by a C–I···N or C–I···X⁻ halogen bond. mdpi.com The selectivity of such a host-guest system could be tuned by modifying the steric and electronic environment around the iodine atom. The hexanoyl chain would also play a role, potentially providing additional, weaker van der Waals interactions to stabilize the guest within a binding pocket.

Non-Covalent Interactions and Self-Assembly of 1-(4-Iodophenyl)hexan-one Derivatives

The self-assembly of molecules into well-defined, functional superstructures is a cornerstone of materials science. Derivatives of this compound are predisposed to self-assemble through a combination of non-covalent interactions. The primary interaction guiding the assembly would be the halogen bond involving the iodine atom. nih.gov In the solid state, this directional interaction could guide molecules to align in specific patterns, such as chains or sheets. researchgate.net

Table of Non-Covalent Interactions Relevant to this compound Derivatives

| Interaction Type | Donor Group | Acceptor Group | Typical Energy (kJ/mol) | Role in Assembly |

| Halogen Bond | C-I (σ-hole) | Lone pair (N, O), Anions (Cl⁻, Br⁻), π-systems | 15-40 | Directional control, primary structural motif ijres.orgnih.gov |

| Hydrogen Bond | N-H, O-H (on derivatives) | C=O , N, O (on derivatives) | 10-40 | Structural reinforcement, directional control |

| π-π Stacking | Iodophenyl Ring | Iodophenyl Ring | 5-10 | Stabilizes layered structures |

| Hydrophobic Interactions | Hexanoyl Chain | Hexanoyl Chain | Variable | Drives aggregation in aqueous media, space-filling |

| Van der Waals Forces | All atoms | All atoms | <5 | General, non-directional stabilization |

Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of 1 4 Iodophenyl Hexan 1 One

Chromatographic Separations for Purity Assessment and Reaction Monitoring

Chromatography is a cornerstone for the separation and analysis of organic compounds. amazonaws.com For 1-(4-Iodophenyl)hexan-1-one, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) serve distinct but complementary roles in ensuring its quality and tracking its synthesis.

HPLC is the preferred method for assessing the purity of this compound and quantifying it in reaction mixtures due to its high resolution and sensitivity. amazonaws.com A reversed-phase HPLC method is typically developed, as it is well-suited for separating non-polar to moderately polar compounds.

Method development involves the systematic optimization of several parameters to achieve adequate separation of the target analyte from impurities and starting materials. amazonaws.com The column is a critical component, with C18 (octadecylsilyl) columns being the most common choice for reversed-phase separations due to their hydrophobic nature. amazonaws.com The mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, is adjusted to control the retention time and resolution. Gradient elution, where the mobile phase composition is changed during the run, is often employed to effectively separate compounds with a wide range of polarities. Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance, typically around 254 nm for aromatic ketones.

Once developed, the method must be validated according to guidelines from the International Council for Harmonisation (ICH) to ensure it is suitable for its intended purpose. pharmaguideline.comresearchgate.net Validation confirms that the method provides consistent, reliable, and accurate data. amazonaws.com Key validation parameters include specificity, linearity, range, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). researchgate.netaaps.cayoutube.com

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound.

Linearity and Range: The method's ability to produce test results that are directly proportional to the analyte concentration over a specific range. youtube.com The range is typically derived from linearity studies and depends on the method's application. pharmaguideline.com

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). youtube.com

Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies on spiked samples. youtube.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. youtube.com

Table 1: Typical HPLC Method and Validation Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Chromatographic Conditions | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Validation Parameters | |

| Linearity (R²) | ≥ 0.999 |

| Range | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | ~0.1 µg/mL |

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds. In the context of this compound synthesis, GC is invaluable for monitoring the consumption of volatile starting materials and the formation of volatile byproducts. researchgate.net Common starting materials could include iodobenzene (B50100) and hexanoyl chloride or hexanoic acid.

GC analysis is typically performed using a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is often used for general-purpose analysis due to its robustness and wide linear range. researchgate.net For more definitive identification of unknown byproducts, a mass spectrometer (MS) is coupled to the GC, allowing for the determination of the mass-to-charge ratio of eluted compounds. mdpi.com

The temperature program of the GC oven is optimized to ensure the separation of compounds with different boiling points. The analysis can detect unreacted starting materials, residual solvents, and low-molecular-weight side products, providing crucial information for reaction optimization and final product purity.

Table 2: Potential Volatile Compounds in the Synthesis of this compound Monitored by GC

| Compound Name | Role | Boiling Point (°C) |

|---|---|---|

| Iodobenzene | Starting Material | 188 |

| Hexanoyl chloride | Starting Material | 151-153 |

| Hexanoic acid | Starting Material | 205 |

| Benzene (B151609) | Potential Byproduct | 80 |

Spectrophotometric Quantification Techniques

Spectrophotometric methods are widely used for the quantitative analysis of compounds that absorb electromagnetic radiation. repligen.com These techniques are based on Beer's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. repligen.com

UV-Visible spectroscopy is a simple, rapid, and non-destructive technique for quantifying this compound in solution. The presence of the conjugated system, involving the benzene ring and the carbonyl group (a chromophore), results in characteristic absorption of UV radiation. ijprajournal.com The spectrum of this compound is expected to show strong absorption bands corresponding to π → π* transitions of the aromatic system and weaker bands from n → π* transitions of the carbonyl group. utoronto.caupi.edu

This technique is particularly useful for monitoring reaction kinetics. By measuring the change in absorbance at a specific wavelength (λmax) over time, the rate of formation of this compound or the consumption of a UV-active starting material can be determined. The choice of solvent is important, as solvent polarity can influence the position and intensity of absorption bands. auroraprosci.com

Table 3: Estimated UV-Visible Absorption Properties of this compound

| Solvent | Transition | λmax (nm) (Estimated) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) (Estimated) |

|---|---|---|---|

| Hexane | π → π* | ~255 | ~15,000 |

| n → π* | ~310 | ~50 | |

| Ethanol | π → π* | ~258 | ~16,000 |

While many aromatic ketones themselves are not strongly fluorescent, fluorescence spectroscopy can be a highly sensitive detection method when the target molecule is converted into a fluorescent derivative. acs.org This approach involves reacting this compound with a derivatizing agent to form a new compound with significant fluorescence.

For instance, the carbonyl group of the ketone can react with a fluorescent hydrazine (B178648) or amine-containing reagent to form a highly conjugated and fluorescent hydrazone or Schiff base derivative. acs.orgnih.gov This derivatization strategy dramatically lowers the limit of detection, making it suitable for trace-level analysis. The selection of the derivatizing agent allows for tuning the excitation and emission wavelengths to minimize interference from the sample matrix. The photophysical properties, including the quantum yield, of the resulting derivative are key parameters that determine the sensitivity of the assay.

Table 4: Hypothetical Photophysical Properties of a Fluorescent Derivative

| Derivative Type | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| Dansyl Hydrazone Derivative | 340 | 520 | 0.65 |

Electrochemical Methods for Characterization and Detection

Electrochemical methods offer an alternative approach for the analysis of this compound by probing its redox properties. The molecule contains two electroactive moieties: the iodophenyl group and the ketone group.

The carbon-iodine bond can be electrochemically reduced, typically in an irreversible process, to form a phenyl radical and an iodide ion. The ketone group can also undergo reduction to a secondary alcohol, often in a multi-step process. Cyclic voltammetry (CV) is a powerful technique to study these redox processes. nih.gov A cyclic voltammogram of this compound would reveal the potentials at which these reduction events occur. The peak current in techniques like differential pulse voltammetry (DPV) can be proportional to the concentration of the analyte, forming the basis for a quantitative electrochemical sensor. nih.gov

These methods are sensitive and can be adapted for various sample matrices. The electrochemical behavior is highly dependent on the solvent, supporting electrolyte, and electrode material used. Studies on similar iodo-aromatic compounds show that the reduction potential provides information about the electronic nature of the molecule. researchgate.netmdpi.comacs.org

Table 5: Plausible Electrochemical Reduction Potentials for this compound vs. Ag/AgCl

| Functional Group | Electrochemical Process | Estimated Peak Potential (V) in Acetonitrile |

|---|---|---|

| Iodophenyl | C-I Bond Cleavage (Reduction) | -1.7 to -2.0 |

Cyclic Voltammetry for Redox Potential Analysis

Cyclic voltammetry (CV) is a potent electrochemical technique utilized to investigate the redox behavior of electroactive species. In the context of this compound, CV provides critical insights into its oxidation and reduction potentials, the stability of the resulting radical ions, and the kinetics of the electron transfer processes. A typical CV experiment for this compound would involve dissolving it in an appropriate organic solvent, such as acetonitrile or dimethylformamide, containing a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate. The solution is then subjected to a linearly varying potential scan between two set points in a three-electrode cell.

The electrochemical behavior of this compound is primarily dictated by the reducible carbonyl group and the carbon-iodine bond. The ketone moiety can undergo a one-electron reduction to form a radical anion. The potential at which this occurs is influenced by the electron-withdrawing nature of the iodophenyl group. The carbon-iodine bond is also susceptible to electrochemical reduction, which can lead to the cleavage of the bond and the formation of a phenyl radical and an iodide ion.

A representative cyclic voltammogram of a compound structurally similar to this compound, such as 4'-iodoacetophenone, would likely exhibit a quasi-reversible reduction peak corresponding to the formation of the radical anion of the ketone. The reversibility of this process can be assessed by the ratio of the anodic to cathodic peak currents (Ipa/Ipc) and the separation between the peak potentials (ΔEp). A perfectly reversible one-electron process would have an Ipa/Ipc ratio of 1 and a ΔEp of approximately 59 mV at room temperature. Deviations from these values suggest chemical reactions coupled to the electron transfer or slow electron transfer kinetics.

Further irreversible reduction peaks may be observed at more negative potentials, corresponding to the cleavage of the C-I bond or further reduction of the initial products. The precise potentials of these peaks are dependent on the experimental conditions, including the solvent, supporting electrolyte, and scan rate.

Below is an illustrative data table summarizing the expected cyclic voltammetric parameters for the primary reduction event of this compound, based on data from analogous aromatic ketones.

| Parameter | Value |

| Cathodic Peak Potential (Epc) | -1.8 V vs. Ag/AgCl |

| Anodic Peak Potential (Epa) | -1.7 V vs. Ag/AgCl |

| Half-wave Potential (E1/2) | -1.75 V vs. Ag/AgCl |

| Peak Separation (ΔEp) | 100 mV |

| Anodic to Cathodic Peak Current Ratio (Ipa/Ipc) | 0.85 |

| Scan Rate | 100 mV/s |

| Solvent | Acetonitrile |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate |

| Working Electrode | Glassy Carbon |

Amperometric Detection in Flow Systems